molecular formula C15H24O B14635264 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 55770-97-3

1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one

Cat. No.: B14635264
CAS No.: 55770-97-3
M. Wt: 220.35 g/mol
InChI Key: SJXDQONRTTVTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with dimethyl and methylbutenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, including the formation of the cyclohexene ring and subsequent functionalization. One common approach is to start with a cyclohexene derivative and introduce the dimethyl and methylbutenyl groups through a series of reactions such as alkylation, reduction, and oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 2-Methylbut-3-en-1-ol
  • 2,3-Dimethyl-2-butene
  • 1-Buten-3-yne, 2-methyl-

Comparison: 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both dimethyl and methylbutenyl groups on the cyclohexene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

55770-97-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-[1,4-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C15H24O/c1-6-11(2)9-14-10-12(3)7-8-15(14,5)13(4)16/h6,10,14H,7-9H2,1-5H3

InChI Key

SJXDQONRTTVTJX-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1C=C(CCC1(C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.